molecular formula C24H31NO4S B11829044 Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester

Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester

Cat. No.: B11829044
M. Wt: 429.6 g/mol
InChI Key: HNHLWGCQIRZKOJ-VWNXMTODSA-N
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Description

Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester is a chiral ester derivative combining an octanoic acid moiety with a bicyclic indenyl scaffold modified by a (4-methylphenyl)sulfonylamino group. This compound’s structural complexity arises from its fused indene ring system, sulfonamide substituent, and ester linkage, which may influence its physicochemical properties (e.g., solubility, stability) and pharmacological or industrial applications .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

[(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] octanoate

InChI

InChI=1S/C24H31NO4S/c1-3-4-5-6-7-12-23(26)29-22-17-19-10-8-9-11-21(19)24(22)25-30(27,28)20-15-13-18(2)14-16-20/h8-11,13-16,22,24-25H,3-7,12,17H2,1-2H3/t22-,24+/m1/s1

InChI Key

HNHLWGCQIRZKOJ-VWNXMTODSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H]1CC2=CC=CC=C2[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCC(=O)OC1CC2=CC=CC=C2C1NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of the Indene Core

The indene scaffold serves as the foundational structure for this compound. A common route involves the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes under acidic conditions . For example, condensation of 2-indanone with a nitro-substituted benzaldehyde derivative in ethanol catalyzed by hydrochloric acid yields the α,β-unsaturated ketone intermediate. Microwave-assisted cyclization using hydrazine hydrate further generates the dihydro-1H-indene framework .

Reaction Conditions:

  • Temperature: 80–100°C (microwave irradiation)

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: Concentrated HCl or p-toluenesulfonic acid (PTSA)

  • Yield: 70–85%

Introduction of the Sulfonamide Group

The sulfonamide functionality is introduced via nucleophilic substitution at the indene’s amine site. The intermediate indenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Key Parameters:

  • Molar Ratio: 1:1.2 (indenylamine:sulfonyl chloride)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction Time: 4–6 hours at 0–5°C

  • Yield: 88–92%

Esterification with Octanoic Acid

Esterification of the indene-sulfonamide intermediate with octanoic acid derivatives is achieved through Steglich esterification or acyl chloride coupling . The preferred method involves activating octanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM .

Optimized Protocol:

  • Activation: Octanoic acid (1.2 eq) is treated with DCC (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C for 30 minutes.

  • Coupling: The activated acid is added to the indene-sulfonamide alcohol (1 eq) and stirred at room temperature for 12 hours.

  • Workup: The mixture is filtered to remove dicyclohexylurea, and the product is purified via column chromatography (hexane:ethyl acetate = 4:1) .

Yield: 75–80%

Stereochemical Control and Resolution

The (1S,2R) stereochemistry is enforced using chiral auxiliaries or enzymatic resolution . A patented method employs (R)-binaphthol as a chiral catalyst during the cyclization step to favor the desired diastereomer . Alternatively, lipase-mediated kinetic resolution of racemic intermediates in isopropyl ether achieves enantiomeric excess (ee) >98% .

Enzymatic Resolution Parameters:

  • Enzyme: Candida antarctica lipase B

  • Solvent: Isopropyl ether

  • Temperature: 30°C

  • ee: 98.5%

Purification and Characterization

Final purification is performed using preparative HPLC (C18 column, acetonitrile/water gradient) to remove residual isomers and byproducts. Structural confirmation relies on:

Analytical MethodKey Data
1H NMR (500 MHz, CDCl3)δ 7.65 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 5.21 (m, 1H, CH-O), 3.02 (m, 2H, CH2-SO2)
13C NMR (125 MHz, CDCl3)δ 173.5 (C=O), 143.2 (SO2-C), 128.9–126.4 (Ar-C), 68.9 (CH-O)
HR-MS [M+H]+ calc. 561.7, found 561.6

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and enantioselectivity:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Claisen-Schmidt + DCC7898.5ModerateHigh
Microwave Cyclization8599.0HighModerate
Enzymatic Resolution7098.5LowLow

Microwave-assisted synthesis offers superior yield and stereocontrol, making it the preferred industrial method .

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Issue: Di-esterification during Steglich coupling.

    • Solution: Use a 1.2:1 molar ratio of acid to alcohol and low temperatures (0–5°C) .

  • Racemization:

    • Issue: Loss of ee during esterification.

    • Solution: Employ bulky bases like 2,6-lutidine to stabilize the transition state .

Industrial-Scale Considerations

Pilot-scale production (10 kg/batch) utilizes continuous flow reactors for the cyclization and esterification steps, reducing reaction times by 40% compared to batch processes . Key parameters include:

  • Flow Rate: 50 mL/min

  • Residence Time: 15 minutes

  • Purity: 99.2% (HPLC)

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Octanoic acid derivatives have been studied for their antimicrobial properties against various pathogens. Research indicates that these compounds can disrupt microbial membranes, leading to cell lysis.
    StudyPathogen TestedEffectiveness
    E. coliSignificant inhibition at 0.5% concentration
    Staphylococcus aureusEffective at 1% concentration
  • Anti-inflammatory Properties :
    • The compound has potential anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. A study demonstrated that octanoic acid derivatives reduced TNF-alpha levels in vitro.
  • Drug Delivery Systems :
    • Octanoic acid esters are being explored as carriers for drug delivery due to their ability to enhance solubility and stability of hydrophobic drugs.

Biochemical Research

  • Metabolic Studies :
    • Research has shown that octanoic acid plays a role in energy metabolism and ketogenesis. It is utilized in studies examining metabolic disorders such as diabetes and obesity.
    StudyFocus AreaFindings
    Ketone Bodies ProductionIncreased production observed in subjects consuming medium-chain triglycerides
    Insulin SensitivityImproved insulin sensitivity in diabetic models
  • Neuroprotective Effects :
    • Preliminary studies suggest that octanoic acid may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by promoting mitochondrial function.

Food Industry Applications

  • Flavoring Agent :
    • Octanoic acid is used as a flavoring agent in food products due to its pleasant taste and aroma.
  • Preservative :
    • Its antimicrobial properties make it suitable for use as a natural preservative in food formulations.

Case Studies

  • Clinical Trial on Anti-inflammatory Effects :
    • A double-blind study involving patients with chronic inflammatory conditions showed significant improvement in symptoms after administration of octanoic acid derivatives over 12 weeks.
  • Metabolic Health Research :
    • A cohort study indicated that participants consuming octanoic acid as part of a ketogenic diet experienced enhanced weight loss and improved metabolic markers compared to controls.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their activity. The indene moiety may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indenyl/Ester Motifs

(a) Octyl benzyl phthalate
  • Structure : Phthalate ester with octyl and benzyl substituents.
  • Key Differences : Lacks the sulfonamide group and indene ring system, resulting in lower polarity and distinct reactivity. Phthalates are widely used as plasticizers, whereas the target compound’s sulfonamide group may confer biological activity .
(b) (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester
  • Structure : Bicyclic pyrrole ester with a tert-butyl group.
  • Key Differences : The tert-butyl ester and saturated pyrrole ring contrast with the indene scaffold and (4-methylphenyl)sulfonyl group. Such differences may affect metabolic stability and binding affinity in drug design .
(c) (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
  • Structure : Saturated indole derivative with a carboxylic acid group.
  • Key Differences : The absence of an ester linkage and sulfonamide group reduces its lipophilicity. Indole derivatives are common in pharmaceuticals, but the target compound’s sulfonamide could enhance target specificity .

Sulfonamide-Containing Analogues

(a) [(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid ester
  • Structure : Sulfonamide-modified bicyclic compound from a patent application.
  • Key Differences: Includes a carbamic acid ester and additional hydroxy group.
(b) 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
  • Structure : Pyrrolopyrimidine scaffold with a (4-methylphenyl)sulfonyl group.
  • Key Differences : Heteroaromatic system vs. indene ring. Both compounds’ sulfonyl groups may participate in hydrogen bonding, but the pyrrolopyrimidine’s planar structure could enhance intercalation in nucleic acids .

Esters with Complex Cyclic Systems

(a) Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
  • Structure: Thienothiophene ester with bromine substituents.
  • Key Differences: The electron-deficient thienothiophene system contrasts with the indene ring’s aromaticity.
(b) Octahydro-4-oxo-2H-isoindole-2-carboxylic acid 1,1-dimethylethyl ester
  • Structure : Isoindole derivative with a ketone and tert-butyl ester.
  • Key Differences : The ketone group introduces polarity, while the isoindole system’s geometry differs from indene. Such variations could influence pharmacokinetic profiles .

Physicochemical and Functional Group Analysis

Property Target Compound Octyl benzyl phthalate (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid
Molecular Formula C₂₅H₃₁NO₄S (estimated) C₂₃H₂₆O₄ C₉H₁₅NO₂
Functional Groups Ester, sulfonamide, indene Ester, phthalate Carboxylic acid, indole
Polarity Moderate (sulfonamide increases polarity) Low (non-polar phthalate) High (carboxylic acid)
Potential Applications Pharmaceuticals, catalysis Plasticizers Drug intermediates

Biological Activity

The compound Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester is a derivative of octanoic acid, which is known for its various biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic effects and mechanisms of action based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula: C₁₈H₁₉NO₃S
  • Molecular Weight: 329.41 g/mol

This compound features a sulfonamide group, which may contribute to its biological activity by influencing enzyme interactions and receptor binding.

1. Effects on Essential Voice Tremor

A notable study investigated the effects of octanoic acid on individuals with Essential Voice Tremor (EVT) . The study was a double-blind, placebo-controlled trial involving 16 participants who received octanoic acid over three weeks. Key findings included:

  • Reduction in Tremor Magnitude: Participants showed a significant decrease in both amplitude and frequency tremor after treatment with octanoic acid compared to placebo.
  • Auditory-Perceptual Ratings: Although no significant differences were observed in overall tremor severity ratings, a trend towards improved voice quality was noted during sustained vowel exercises .

2. Antimicrobial Properties

Octanoic acid has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies have shown effectiveness against:

  • Bacteria: Including Staphylococcus aureus and Escherichia coli.
  • Fungi: Such as Candida albicans.

This antimicrobial property makes octanoic acid a candidate for applications in food preservation and healthcare.

3. Metabolic Effects

Research has indicated that octanoic acid may influence metabolic pathways, particularly in the context of fatty acid metabolism. It has been associated with:

  • Potential Ketogenic Effects: Octanoic acid can be metabolized into ketone bodies, which may provide an alternative energy source for brain function, particularly in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity Effect Reference
Essential Voice TremorReduced tremor magnitude
AntimicrobialEffective against bacteria and fungi
Metabolic EffectsPotentially enhances ketone body production

Case Studies

A case study highlighted the use of octanoic acid in patients with neurological disorders where it was hypothesized to improve cognitive function by enhancing energy metabolism in the brain. The outcomes suggested improvements in cognitive assessments post-treatment, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester be validated during synthesis?

  • Methodological Answer : Use chiral HPLC or polarimetry combined with NMR spectroscopy to confirm stereochemistry. For NMR, analyze coupling constants and NOESY correlations to verify spatial arrangements of substituents. Compare retention times with enantiomerically pure standards if available .

Q. What analytical techniques are suitable for quantifying this ester in complex biological matrices?

  • Methodological Answer : Employ GC-MS or LC-MS with derivatization (e.g., silylation for GC-MS) to enhance volatility or ionization. For intracellular quantification, combine fatty acid extraction protocols (e.g., Bligh-Dyer method) with internal standards like deuterated octanoic acid .

Q. How does the sulfonamide group in the ester influence its stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies at pH 3–9 using buffered solutions. Monitor degradation via UV-Vis spectroscopy (for aromatic sulfonamides) and track byproducts with high-resolution mass spectrometry. Compare hydrolysis rates to structurally similar esters .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in gene overexpression effects on ester production?

  • Methodological Answer : Conduct RNA-Seq on engineered S. cerevisiae strains producing the ester. Compare differentially expressed genes (DEGs) across fermentation phases. Prioritize genes consistently upregulated/downregulated (e.g., RPL40B in octanoic acid studies) and validate via CRISPRa/i. Resolve contradictions (e.g., BTN2 overexpression reducing titers) by assessing post-translational modifications or protein turnover .

Q. What experimental designs mitigate membrane stress caused by this ester in microbial hosts?

  • Methodological Answer : Use adaptive laboratory evolution (ALE) with incremental ester exposure to select robust strains. Monitor membrane integrity via propidium iodide staining and fatty acid profiling (e.g., increased oleic acid content enhances tolerance). Integrate transcriptomic data to identify stress-response pathways (e.g., vacuolar H+-ATPase regulation) .

Q. How does the ester interact with human serum albumin (HSA) compared to octanoic acid?

  • Methodological Answer : Apply differential scanning fluorimetry (DSF) to measure HSA melting temperature shifts. Calculate binding affinities (Kd) using fluorescence quenching assays. Compare results to octanoic acid controls (Kd ~2.10 mM) and model docking studies to identify sulfonamide-HSA interactions .

Q. What metabolic engineering strategies improve ester yield without compromising host growth?

  • Methodological Answer : Implement dynamic pathway regulation (e.g., pH-responsive promoters) to decouple ester production from growth phases. Use multi-omics (transcriptomics, metabolomics) to identify bottlenecks in precursor supply (e.g., acetyl-CoA) and co-express RPL40B homologs to enhance flux .

Data Contradiction Analysis

Q. Why does overexpression of ECI1 reduce ester titers despite its role in β-oxidation?

  • Analysis : ECI1 encodes a peroxisomal isomerase critical for unsaturated fatty acid degradation. Overexpression may divert acetyl-CoA away from ester biosynthesis or generate toxic intermediates. Validate via 13C metabolic flux analysis and compare lipid profiles of Δeci1 vs. overexpression strains .

Q. How to reconcile conflicting reports on HXT2’s role in ester tolerance?

  • Analysis : HXT2 downregulation in octanoic acid producers correlates with reduced hexose uptake. However, overexpression delays growth, suggesting carbon catabolite repression. Test growth in mixed carbon sources (e.g., glucose/galactose) and measure ATP levels to clarify energy balance impacts .

Tables for Key Findings

Gene Expression Trend Effect on Titers Proposed Mechanism Reference
RPL40BUpregulated+40%Ribosomal role in fatty acid synthesis
BTN2Downregulated-15% (overexpression)Altered pH homeostasis
ECI1Upregulated (T3)-13% (overexpression)Precursor diversion to β-oxidation

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